6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline
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Overview
Description
6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline is a complex organic compound with a unique structure that includes both indolizine and quinoxaline moieties
Preparation Methods
The synthesis of 6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the indolizine and quinoxaline rings. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline involves its interaction with specific molecular targets. For instance, as an interleukin-5 receptor antagonist, it inhibits the binding of interleukin-5 to its receptor on eosinophils, thereby preventing the activation and recruitment of these cells in allergic inflammation . This action is crucial in reducing symptoms associated with asthma and other allergic conditions.
Comparison with Similar Compounds
6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline can be compared with other compounds that have similar structures or biological activities:
2,3-Dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline: This compound has similar structural features but includes methoxy groups, which may alter its chemical and biological properties.
YM-90709: This compound is also an interleukin-5 receptor antagonist and shares similar biological activities.
Properties
Molecular Formula |
C20H17N3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
21,21-dimethyl-1,3,10-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2,4,6,8,10,12,14,16,18-nonaene |
InChI |
InChI=1S/C20H17N3/c1-20(2)12-13-7-3-4-8-14(13)18-11-17-19(23(18)20)22-16-10-6-5-9-15(16)21-17/h3-11H,12H2,1-2H3 |
InChI Key |
JWTVYGMEEQCIDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=CC4=NC5=CC=CC=C5N=C4N31)C |
Origin of Product |
United States |
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